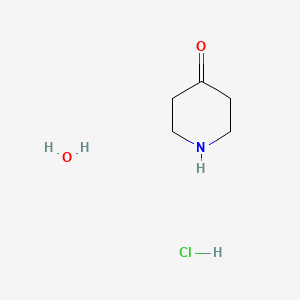

Piperidin-4-one hydrochloride hydrate

説明

Significance as a Foundational Intermediate in Organic Synthesis

Piperidin-4-one hydrochloride hydrate's role as a versatile synthetic intermediate is of paramount importance in organic chemistry. Its utility lies in the reactivity of its functional groups. The ketone group at the C-4 position is a prime site for various chemical transformations, such as reductive aminations, condensations, and additions. The secondary amine within the piperidine (B6355638) ring facilitates N-alkylation or N-acylation, allowing for the introduction of diverse substituents. In its hydrated form, 4,4-piperidinediol hydrochloride, the geminal diol structure can facilitate specific cyclization reactions.

This compound is a critical starting material for numerous valuable chemicals across different sectors:

Pharmaceuticals: It is an essential building block in the synthesis of various drugs, including analgesics, antipsychotics, antidepressants, and antihistamines. nbinno.com For instance, it is a precursor in the synthesis of fentanyl analogues, risperidone, and olanzapine. google.com It is also used in the development of drugs for treating cancer, bacterial infections, and neurological disorders. chemicalbook.com

Agrochemicals: In the agrochemical industry, it is utilized in the production of fungicides, herbicides, and insecticides. nbinno.com

Advanced Materials: Research has demonstrated its application in creating novel materials like water-soluble, rigid "molecular rods" (oligopiperidines), which show potential in nanotechnology. chemicalbook.com

Research Chemicals: It is widely employed as a reagent in research and development to explore the synthesis of new bioactive molecules and materials.

Interactive Data Table: Applications of Piperidin-4-one Hydrochloride Hydrate (B1144303)

| Sector | Examples of End Products |

| Pharmaceuticals | Fentanyl analogues, Risperidone, Olanzapine, Analgesics, Antidepressants, Antihistamines nbinno.comgoogle.com |

| Agrochemicals | Fungicides, Herbicides, Insecticides nbinno.com |

| Advanced Materials | Water-soluble "molecular rods" (oligopiperidines) chemicalbook.com |

| Research | Synthesis of new bioactive molecules |

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds are integral to medicinal chemistry, and the piperidine ring is a significant pharmacophore. chemrevlett.comnih.gov this compound, as a key piperidine derivative, is central to research in this area. The versatility of the piperidin-4-one nucleus allows for extensive chemical modifications to achieve better receptor interactions and biological activities. nih.gov

Modern synthetic strategies in heterocyclic chemistry often focus on efficiency and diversity. For example, one-pot reactions involving piperidin-4-one derivatives have been developed to streamline the synthesis of complex molecules. A gold-catalyzed cyclization followed by a chemoselective reduction and a spontaneous Ferrier rearrangement has been used to create substituted piperidin-4-ols in a single pot. Another efficient method involves a one-pot oxidation-cyclization mediated by manganese dioxide to produce a variety of N-substituted 4-piperidones.

Furthermore, this compound is a crucial building block for constructing complex molecular architectures. It is used in the modular synthesis of functionalized bis-bispidine tetraazamacrocycles, which are highly rigid and preorganized structures. chemicalbook.com The synthesis of these complex molecules often begins with the protection of the commercially available 4,4-piperidinediol hydrochloride. chemicalbook.com

Historical Trajectories and Modern Research Impetus

The synthesis of piperidin-4-ones has evolved significantly over time. Early methods, such as the Mannich condensation, were foundational in preparing these compounds. chemrevlett.com This reaction involves the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia (B1221849) or a primary amine. chemrevlett.com Another conventional route involves the Dieckmann condensation of aminodicarboxylate esters, a multi-step process requiring careful control to avoid side reactions.

The widespread use of this compound has driven the need for large-scale, efficient, and environmentally friendly production methods. google.com Conventional routes often utilize expensive and toxic reagents, resulting in low product yield and purity. google.com This has spurred the development of optimized and high-efficiency synthetic processes. For instance, an improved one-pot reaction for synthesizing 1-Benzyl-4-piperidone enhances both yield and purity by reacting benzylamine (B48309) with an excess of acrylate (B77674) to minimize byproduct formation. Another optimized synthesis of fentanyl and its analogs starts with the alkylation of 4-piperidone (B1582916) monohydrate hydrochloride with 2-(bromoethyl)benzene, achieving a high yield.

The modern research impetus is also directed towards creating diverse compound libraries for drug discovery. Multi-component reactions, such as the Ugi reaction, have utilized 4-piperidone monohydrate hydrochloride to generate libraries of compounds. Additionally, highly enantioselective, catalytic three-component couplings of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate have been developed to afford tertiary propargylamines, which are valuable building blocks in asymmetric synthesis. chemicalbook.comorganic-chemistry.org

Interactive Data Table: Evolution of Synthesis Methods for Piperidin-4-ones

| Era | Method | Description |

| Early Methods | Mannich Condensation | Condensation of an acetone dicarboxylic acid ester with an aromatic aldehyde and ammonia/primary amine. chemrevlett.com |

| Conventional Routes | Dieckmann Condensation | Multi-step procedure involving aminodicarboxylate esters. |

| Modern Optimized Processes | One-pot reactions | Multiple transformations in a single vessel to improve efficiency and reduce waste. |

| Advanced Catalysis | Gold-catalyzed cyclization, Enantioselective couplings | Use of catalysts to achieve high selectivity and yield in complex transformations. organic-chemistry.org |

Structure

3D Structure of Parent

特性

IUPAC Name |

piperidin-4-one;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH.H2O/c7-5-1-3-6-4-2-5;;/h6H,1-4H2;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWRTZOXMUOJER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960517 | |

| Record name | Piperidin-4-one--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40064-34-4 | |

| Record name | Piperonylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040064344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidin-4-one--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Chemical Transformations

Advanced Chemical Reactions Involving the Piperidin-4-one Core

The dual functionality of Piperidin-4-one, possessing both a reactive ketone and a secondary amine, makes it a versatile scaffold for a wide range of chemical transformations. The ketone at the C-4 position is a key site for modifications leading to diverse derivatives.

The ketone group of the piperidin-4-one ring can be readily reduced to a secondary alcohol or converted into an amine via reductive amination. organic-chemistry.org The reduction to a 4-piperidinol can be achieved using various reducing agents. dtic.mil For example, the treatment of N-substituted 3-alkyl-2,6-diarylpiperidin-4-ones with Grignard reagents results in the formation of the corresponding 4-hydroxy-piperidine derivatives. researchgate.net Catalytic hydrogenation is another common method, although it can sometimes lead to over-reduction. organic-chemistry.org

Reductive amination is a powerful and widely utilized transformation that converts the ketone into a C-N bond. pearson.comacs.org This reaction proceeds by the initial formation of an imine or enamine intermediate upon reaction with a primary or secondary amine, which is then reduced in situ to the corresponding 4-aminopiperidine (B84694) derivative. researchgate.net This method is a cornerstone in the synthesis of many pharmaceutical agents. researchgate.net For instance, the reductive amination of N-Boc-4-piperidinone with anilines using a mild reducing agent like sodium triacetoxyborohydride (B8407120) is a key step in preparing precursors for potent analgesics.

| Transformation | Reagents | Product | Significance |

| Reduction | Grignard Reagents (e.g., RMgX) | 4-Hydroxypiperidines | Access to piperidinol derivatives |

| Reductive Amination | Amine (RNH₂), Reducing Agent (e.g., NaBH(OAc)₃) | 4-Aminopiperidines | Key step in pharmaceutical synthesis |

Oxidative transformations targeting the ketone functionality are less common than reductions but represent an important chemical modification. One such reaction is the Baeyer-Villiger oxidation , which converts a ketone into an ester or lactone. A study involving the Schmidt reaction on 4-piperidone (B1582916) hydrochloride monohydrate with hydrazoic acid in the presence of sulfuric acid resulted in a ring expansion to form 5-homopiperazinone, a type of lactam. scribd.com This transformation, while not a classic Baeyer-Villiger oxidation, demonstrates the susceptibility of the ketone to rearrangement and insertion reactions, which are mechanistically related to oxidative processes. scribd.com

Elaboration via Nucleophilic Addition and Condensation Reactions

Piperidin-4-one hydrochloride hydrate's structure features two primary reactive sites: the ketone at the C-4 position and the secondary amine in the ring. This dual functionality allows for a diverse range of chemical transformations through nucleophilic addition and condensation reactions. The carbonyl group is susceptible to attack by various nucleophiles, while the secondary amine can participate in reactions such as reductive amination.

One of the most common transformations is the condensation reaction with aldehydes and ketones. For instance, acid-catalyzed condensation of piperidin-4-one hydrate (B1144303) hydrochloride with appropriate aldehydes leads to the synthesis of N-Acryloyl-3,5-bis(ylidene)-4-piperidones. rsc.org This reaction typically involves an initial reaction with the aldehyde, followed by a subsequent reaction with acryloyl chloride. rsc.org Similarly, base-catalyzed Knoevenagel condensation can be employed to introduce arylidenyl groups at the 3- and 5-positions of the piperidone ring. rsc.org

Reductive amination is another key strategy for elaborating the piperidin-4-one scaffold. This process involves the reaction of the ketone with an amine to form an intermediate which is then reduced. For example, commercially available 4,4-piperidinediol hydrochloride can be protected with a benzyloxycarbonyl (Cbz) group and then reacted with 1,4-dioxa-8-aza-spiro-[4.5]decane in the presence of a reducing agent like triacetoxyborohydride to form a piperidinopiperidin-4-one derivative. chemicalbook.com This iterative reductive amination strategy has been successfully used to synthesize rigid, rod-like oligopiperidines. chemicalbook.com The ketone can also be used as the amine component in copper-catalyzed addition reactions of terminal alkynes. chemicalbook.com

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Condensation | Piperidin-4-one, Aldehydes | Acid catalysis (AcOH/HCl) | 3,5-bis(ylidene)-4-piperidones | rsc.org |

| Reductive Amination | Cbz-protected piperidin-4-one, 1,4-dioxa-8-aza-spiro-[4.5]decane | Triacetoxyborohydride | Piperidinopiperidin-4-one derivative | chemicalbook.com |

| Reduction | Piperidin-4-one | Sodium borohydride | 4-Hydroxypiperidine | |

| Oxime Formation | Piperidin-4-one | Hydroxylamine | 4-Piperidone oxime |

Selective Functionalization through Substitution Reactions

Selective functionalization of the piperidin-4-one core through substitution reactions allows for precise modification and the introduction of diverse functional groups. These reactions can be targeted at the ring's nitrogen atom or at specific C-H bonds, often guided by the choice of catalysts and protecting groups. nih.gov

A fundamental substitution reaction involves the secondary amine of the piperidine (B6355638) ring. Nucleophilic substitution with alkyl halides or acyl chlorides enables the straightforward synthesis of N-Alkyl or N-Acyl-4-piperidones. For example, an optimized synthesis of fentanyl analogs starts with the alkylation of 4-piperidone monohydrate hydrochloride using 2-(bromoethyl)benzene in the presence of cesium carbonate, achieving high yields.

More advanced strategies focus on the direct functionalization of C-H bonds, which offers a highly efficient route to complex derivatives. The site-selectivity of these reactions (e.g., at the C2, C3, or C4 positions) can be controlled by the interplay between the nitrogen protecting group and the rhodium catalyst employed. nih.govresearchgate.net For instance, rhodium-catalyzed C-H insertion of donor/acceptor carbenes into N-Boc-piperidine can generate 2-substituted analogues. nih.govresearchgate.net Conversely, by using a different combination of protecting group and catalyst, such as N-α-oxoarylacetyl-piperidines with Rh₂(S-2-Cl-5-BrTPCP)₄, the functionalization can be directed to the C4 position. nih.govresearchgate.net This selectivity arises from overriding the electronic preference for C2 functionalization through steric shielding by the catalyst and the N-protecting group. nih.gov A robust platform for late-stage α-functionalization of N-alkyl piperidines has been developed, which proceeds through the selective formation of endo-iminium ions followed by nucleophilic addition. acs.org

| Reaction Site | Reaction Type | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Nitrogen | N-Alkylation | Alkyl halides (e.g., 2-(bromoethyl)benzene), Cs₂CO₃ | N-Alkyl-4-piperidones | |

| Nitrogen | N-Acylation | Acyl chlorides | N-Acyl-4-piperidones | |

| C2-H Bond | C-H Insertion | N-Boc protecting group, Rh₂(R-TCPTAD)₄ catalyst | 2-Substituted Piperidines | nih.govresearchgate.net |

| C4-H Bond | C-H Insertion | N-α-oxoarylacetyl protecting group, Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst | 4-Substituted Piperidines | nih.govresearchgate.net |

Ring System Modifications and Rearrangements

Modifications to the core piperidine ring system, including rearrangements, allow for the creation of novel heterocyclic scaffolds such as spirocyclic and fused-ring systems. These transformations expand the structural diversity achievable from a simple piperidin-4-one starting material. Strategies for these modifications often involve either building upon the existing ring or rearranging its structure.

One significant approach is the synthesis of spirocyclic piperidines, where the C4 carbon of the piperidone is a spiro center shared with another ring. researchgate.net These structures are of interest in medicinal chemistry. The synthesis of these motifs can be achieved through various synthetic approaches, including the use of nitrile lithiation/alkylation or 1,4-addition reactions with nitroalkanes followed by reduction and cyclization to form systems like spirocyclic piperidine-pyrrolidines. science.gov

Ring expansion of smaller rings, such as pyrrolidines, into piperidines represents another important modification strategy. researchgate.net While less common, rearrangements of the piperidone skeleton itself can also be induced under specific conditions, although these are often complex transformations. The conformational properties of the piperidin-4-one ring are crucial; it typically adopts a chair conformation, but the introduction of bulky N-substituents can force it into non-chair conformations to alleviate steric strain, which can influence its reactivity in rearrangement reactions. chemrevlett.com For instance, an N-nitroso group can lead to an equilibrium mixture of boat forms, while a bulky N-benzoyl group on a 2,6-diphenylpiperidin-4-one can induce a non-chair conformation.

Multicomponent Reaction Strategies in Piperidin-4-one Research

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing atoms from all starting materials, are powerful tools for rapidly generating molecular complexity and building chemical libraries. nih.govsciepub.com this compound is a valuable building block in this field due to its ketone functionality, which can readily participate in the initial steps of many MCRs. sigmaaldrich.com

Application in Ugi Multicomponent Reactions for Chemical Library Generation

The Ugi four-component reaction (Ugi-4CR) is one of the most prominent MCRs, typically involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. sigmaaldrich.comnih.gov Piperidin-4-one monohydrate hydrochloride has been effectively utilized as the ketone component in Ugi reactions to generate libraries of diverse compounds. sigmaaldrich.com

In the Ugi reaction mechanism, the ketone (piperidin-4-one) first condenses with the amine to form an imine intermediate. mdpi.com This imine is then protonated by the carboxylic acid, and the resulting iminium ion is attacked by the isocyanide. nih.govmdpi.com A subsequent intramolecular rearrangement yields the final bis-amide product. mdpi.com The versatility of this reaction allows for the synthesis of complex molecules, such as carfentanil amides, by reacting N-alkylpiperidones with an amine, a carboxylic acid, and various isocyanides. mdpi.com The ability to vary each of the four components makes the Ugi reaction an ideal strategy for diversity-oriented synthesis in drug discovery. nih.gov

| Component 1 (Ketone) | Component 2 (Amine) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Product |

|---|---|---|---|---|

| Piperidin-4-one | Aniline (B41778) | Propionic acid | Aliphatic isocyanides | α-bis-amide derivative |

Integration into One-Pot Cascade and Convergent Synthesis Schemes

Beyond single-step MCRs, piperidin-4-one is also integrated into one-pot cascade and convergent syntheses, which enhance synthetic efficiency by avoiding the isolation of intermediates. nih.govrsc.org These strategies are valuable for constructing highly substituted and complex piperidine frameworks.

A notable example is the one-pot, four-component condensation to synthesize highly substituted piperid-4-ones. In this method, diketene (B1670635) is added to a tosyl imine in the presence of TiCl₄ and methanol, followed by the addition of an aldehyde. nih.gov This sequence generates 2,6-disubstituted nonsymmetrical piperid-4-ones as a mixture of diastereomers. nih.gov Another innovative application is the use of 4-piperidones in the one-pot synthesis of high-molecular-weight polymers. rsc.orgrsc.org For instance, 4-piperidone can react selectively with aromatic hydrocarbons in a mixture of trifluoromethanesulfonic acid (TFSA) and CH₂Cl₂ to yield linear polymers. rsc.org

Convergent schemes also benefit from the reactivity of piperidin-4-one. An improved one-pot method for synthesizing 1-Benzyl-4-piperidone involves reacting benzylamine (B48309) with an excess of acrylate (B77674), a technique that minimizes byproduct formation and improves yield and purity. Furthermore, an efficient one-pot route from halogenated amides to piperidines has been developed, integrating amide activation, reduction, and intramolecular nucleophilic substitution in a single process. mdpi.com

Asymmetric and Stereoselective Synthesis of Piperidin-4-one Derivatives

The development of asymmetric and stereoselective methods for synthesizing piperidin-4-one derivatives is of paramount importance, as the biological activity of piperidine-containing molecules is often dependent on their stereochemistry. researchgate.net Key strategies include the use of chiral catalysts, chiral auxiliaries, and starting materials from the chiral pool.

One approach involves the asymmetric reduction of the ketone functionality. For example, the β-cyclodextrin- or oxazaborolidine-catalyzed asymmetric reduction of α-azido aryl ketones can produce chiral alcohol intermediates, which can then be used to construct substituted piperidines. researchgate.net Another powerful method is the diastereoselective nitro-Mannich reaction. This reaction, between a β-aryl substituted nitroalkane and a glyoxylate (B1226380) imine, can establish multiple contiguous stereocenters which are retained during a subsequent reductive cyclization to form stereochemically pure piperidines. researchgate.net

Catalytic methods are central to achieving high enantioselectivity. The iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is an effective method for producing chiral piperidines. nih.gov The stereochemical outcome is determined by the stereoselective protonation of an enamine intermediate. nih.gov Similarly, rhodium complexes have been used for the highly diastereoselective dearomatization/hydrogenation of fluoropyridines to access all-cis-(multi)fluorinated piperidines. nih.gov These advanced catalytic systems provide reliable and flexible routes to a wide array of enantiomerically enriched piperidine derivatives.

Strategies for Diastereoselective Control in Cyclization Reactions

The precise control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the construction of polysubstituted piperidine rings. Diastereoselective control in cyclization reactions leading to piperidin-4-one derivatives has been achieved through various innovative methodologies.

One notable strategy involves a one-pot cascade reaction that furnishes highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereoselectivity. This process is initiated by a rhodium(I)-catalyzed C–H activation–alkyne coupling, which is followed by an electrocyclization and a subsequent acid/borohydride-promoted reduction. This method can produce the target compounds in yields of up to 95% and with greater than 95% diastereomeric purity. researchgate.net The versatility of this approach is further highlighted by the ability to introduce not only hydride but also carbon nucleophiles with a high degree of diastereoselectivity, leading to the formation of heptasubstituted piperidine derivatives. researchgate.net

Another powerful technique is the visible-light-driven radical silylative cyclization of aza-1,6-dienes. This atom-economical method allows for the stereoselective synthesis of densely functionalized piperidines. The diastereoselectivity of this reaction is influenced by the substitution pattern of the olefin, with Density Functional Theory (DFT) calculations suggesting that the formation of a transition state where a cyano group is located at the axial position of the developing piperidine ring is key to achieving high cis-stereoselectivity. researchgate.net

Furthermore, a boronyl radical-catalyzed (4+2) cycloaddition of 3-aroyl azetidines with alkenes provides a novel route to polysubstituted piperidines with dense functionalization at the 3, 4, and 5-positions. This metal-free reaction proceeds with high yield and diastereoselectivity, offering a modular and atom-economical approach to complex piperidine structures. acs.org

| Reaction Type | Key Features | Diastereoselectivity | Ref. |

| Rh(I)-catalyzed C–H activation–alkyne coupling cascade | One-pot synthesis, formation of highly substituted tetrahydropyridines | >95% | researchgate.net |

| Visible-light-driven radical silylative cyclization | Atom-economical, synthesis of densely functionalized piperidines | Variable (poor to excellent) | researchgate.net |

| Boronyl radical-catalyzed (4+2) cycloaddition | Metal-free, modular, synthesis of 3,4,5-trisubstituted piperidines | High | acs.org |

Catalytic Enantioselective Approaches for Chiral Derivatives

The synthesis of chiral piperidin-4-one derivatives is of paramount importance due to the prevalence of chiral piperidine motifs in pharmaceuticals. Catalytic enantioselective methods offer an efficient and elegant way to access these valuable compounds.

An enantiodivergent approach has been developed for the synthesis of cis-2,6-disubstituted piperidin-4-ones. This method utilizes an organocatalyzed condensation of aldehydes with enantiopure β-amino ketone derivatives, which are themselves synthesized via a decarboxylative Mannich reaction of chiral N-tert-butanesulfinyl imines with β-keto acids. A key feature of this strategy is that both enantiomers of the final product can be accessed from the same precursors by simply altering the order of the aldehyde addition in the reaction sequence. nih.gov

Copper-catalyzed asymmetric cyclizative aminoboration represents another significant advancement in this area. This method allows for the regiospecific and enantioselective synthesis of 2,3-cis-disubstituted piperidines, which are challenging targets due to the need for simultaneous control of both diastereoselectivity and enantioselectivity. Using a chiral Cu/(S,S)-Ph-BPE catalyst, a range of these derivatives can be obtained in moderate to good yields with excellent enantioselectivities. nih.gov

Furthermore, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate provides a pathway to enantioenriched 3-substituted tetrahydropyridines. These intermediates can then be further reduced to access a wide variety of chiral 3-substituted piperidines. This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, demonstrates broad functional group tolerance. diva-portal.org

| Catalytic System | Key Transformation | Enantioselectivity | Ref. |

| Organocatalysis | Condensation of aldehydes with β-amino ketones | Enantiodivergent | nih.gov |

| Cu/(S,S)-Ph-BPE | Cyclizative aminoboration | Excellent | nih.gov |

| Rh-catalysis | Asymmetric reductive Heck reaction | Excellent | diva-portal.org |

Derivatization Strategies for Enhanced Structural Complexity

Starting from the basic this compound, a multitude of derivatization strategies can be employed to build more complex and functionally diverse molecular architectures. These strategies primarily target the nitrogen atom and the active methylene (B1212753) carbons adjacent to the carbonyl group.

N-Alkylation, N-Acylation, and N-Functionalization Methodologies

The secondary amine of the piperidin-4-one ring is a key handle for introducing a wide range of substituents, which can significantly modulate the biological and chemical properties of the resulting molecules.

N-Alkylation is a fundamental transformation that can be achieved through various methods. For instance, the alkylation of 4-piperidone monohydrate hydrochloride with 2-(bromoethyl)benzene in the presence of cesium carbonate results in an 88% yield of the N-alkylated product. Reductive amination is another powerful technique for N-alkylation.

N-Acylation provides access to a diverse array of amides, carbamates, and ureas. For example, N-acryloyl-3,5-bis(ylidene)-4-piperidones can be synthesized by reacting 4-piperidone hydrate hydrochloride with an appropriate aldehyde, followed by treatment with acryloyl chloride in the presence of triethylamine (B128534). diva-portal.orgrsc.org Similarly, reaction with isocyanates in the presence of a base like triethylamine yields N-substituted-4-oxo-piperidine-1-carboxamides. researchgate.net

N-Functionalization extends beyond simple alkylation and acylation to include the introduction of more complex functionalities. A robust platform for the late-stage α-functionalization of N-alkyl piperidines has been developed, which proceeds through the selective formation of an endo-iminium ion followed by nucleophilic addition. This allows for the introduction of various carbon-based nucleophiles. acs.org

| Functionalization | Reagents/Conditions | Product Type | Ref. |

| N-Alkylation | 2-(bromoethyl)benzene, Cs2CO3 | N-alkylated piperidone | |

| N-Acylation | Acryloyl chloride, TEA | N-acryloyl piperidone | diva-portal.orgrsc.org |

| N-Carboxamide formation | Isocyanate, TEA | N-carboxamide piperidone | researchgate.net |

| α-Functionalization | In situ iminium ion formation, nucleophile | α-substituted N-alkyl piperidine | acs.org |

Synthesis of 3,5-Bis(arylidene)-4-piperidone Scaffolds

The synthesis of 3,5-bis(arylidene)-4-piperidones, which are considered curcumin (B1669340) mimics, is a significant area of research due to their diverse biological activities. The most common method for their preparation is the Claisen-Schmidt condensation. acs.orgnih.gov

This reaction involves the condensation of two equivalents of an aromatic aldehyde with one equivalent of piperidin-4-one hydrochloride monohydrate. The reaction is typically carried out at room temperature in an acetic acid medium. acs.orgnih.gov This method allows for the introduction of a wide variety of substituents on the aryl rings, which in turn influences the biological activity of the final compounds. nih.gov The resulting 3,5-bis(arylidene)-4-piperidone (BAP) pharmacophore is a key structural motif in many compounds with potential anticancer properties. nih.gov

| Reaction | Reactants | Conditions | Product | Ref. |

| Claisen-Schmidt Condensation | Piperidin-4-one hydrochloride monohydrate, Aromatic aldehyde (2 equiv.) | Acetic acid, room temperature | 3,5-Bis(arylidene)-4-piperidone | acs.orgnih.gov |

Construction of Spiro and Fused Heterocyclic Architectures

The piperidin-4-one core is an excellent starting point for the construction of more complex spiro and fused heterocyclic systems. These intricate architectures are of great interest in drug discovery due to their rigid three-dimensional structures.

Spirocyclic compounds can be synthesized from piperidin-4-one derivatives through various cyclization reactions. For example, spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their biological activities. nih.gov The synthesis of spiro-piperidine derivatives can be achieved through eco-friendly one-pot methods using ionic liquids. nih.gov

Fused heterocyclic systems can also be constructed from piperidin-4-one precursors. For instance, new bicyclic and tricyclic heterocyclic macromolecules incorporating pyrano[3,2-c]pyridine, 1,6-naphthyridine, and pyrimidonaphthyridine rings have been synthesized starting from N-benzyl-3,5-bis(arylidene)-piperidin-4-ones. researchgate.net

| Architecture | Synthetic Approach | Starting Material | Ref. |

| Spiro[chroman-2,4'-piperidin]-4-one | Multi-step synthesis | Piperidin-4-one derivative | nih.gov |

| Spiro-piperidines | One-pot reaction in ionic liquid | 1-Benzyl-2,6-diarylpiperidin-4-one | nih.gov |

| Fused pyrano[3,2-c]pyridines | Cyclocondensation with malononitrile | N-Benzyl-3,5-bis(arylidene)-piperidin-4-one | researchgate.net |

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Structures

The piperidine (B6355638) ring is a core structural motif present in a vast number of natural products and pharmacologically active compounds. researchgate.net Piperidin-4-one hydrochloride hydrate (B1144303) provides a readily accessible and reactive starting point for synthesizing intricate heterocyclic systems. The ketone at the C-4 position is a locus for transformations such as reductive aminations and condensations, while the secondary amine allows for N-alkylation or N-acylation, enabling the introduction of diverse functional groups.

Substituted derivatives of 4-piperidone (B1582916) are crucial intermediates in the synthesis of various alkaloids. wikipedia.org A significant application is in the Fischer indole (B1671886) synthesis to produce tetrahydro-γ-carbolines, a class of indole alkaloids known for a wide range of biological activities. This classic method involves the reaction of 4-piperidone hydrochloride with a substituted phenylhydrazine (B124118) hydrochloride. The compound is also integral to creating curcumin (B1669340) mimics, where it is used in acid-catalyzed condensation reactions with appropriate aldehydes to form 3,5-bis(ylidene)-4-piperidones, which serve as scaffolds for further functionalization. rsc.org

The versatility of piperidin-4-one hydrochloride hydrate extends to enantioselective catalysis. For example, it participates in highly enantioselective, catalytic three-component couplings with aldehydes and alkynes to yield tertiary propargylamines, which are valuable chiral building blocks for more complex molecules. organic-chemistry.org

This compound, in its hydrated form as 4,4-piperidinediol hydrochloride, is a key precursor for constructing complex, multi-ring systems. chemicalbook.com It is particularly valuable in the synthesis of highly rigid and preorganized bis-pidine tetraazamacrocycles. chemicalbook.com This modular approach allows for the systematic incorporation of different functional groups into the final macrocyclic structure. chemicalbook.com

Furthermore, its utility has been demonstrated in synthetic pathways that generate N-fused bicycles, such as indolizidines. chemicalbook.com These synthetic strategies are often inspired by photochemical reactions like the Norrish-Yang Type II reaction, which can be adapted to achieve C-H functionalization of azacycles, ultimately leading to the formation of complex polycyclic amine frameworks from piperidone-derived precursors. chemicalbook.com

Precursor in Advanced Pharmaceutical Intermediate Synthesis

This compound is a cornerstone intermediate in the pharmaceutical industry, essential for manufacturing a variety of drugs. google.comspectrumchemical.com Its structure is embedded within numerous pharmacologically active agents, making it a critical starting material for multi-step syntheses.

The compound is a recognized starting material in the synthesis of the potent synthetic opioid Fentanyl and its analogs. google.comnih.govcaymanchem.comcvmh.fr A common synthetic route begins with the N-alkylation of 4-piperidone monohydrate hydrochloride with a suitable agent like 2-(bromoethyl)benzene. nih.gov The resulting N-substituted piperidone undergoes reductive amination with aniline (B41778), followed by acylation with propionyl chloride to yield the final Fentanyl molecule. nih.govgoogle.com

Similarly, it is a key intermediate in the manufacture of the atypical antipsychotic Lumateperone. google.com In a documented synthesis, 4-piperidone monohydrate hydrochloride is reacted with (2-bromophenyl)hydrazine, which leads to the formation of a critical pyrido[4,3-b]indole intermediate, forming the core tetracyclic structure of the drug. nih.gov

Table 1: Role of this compound in Pharmaceutical Synthesis

| Pharmaceutical Agent | Synthetic Role of this compound | Key Reaction Step |

|---|---|---|

| Fentanyl | Core piperidine scaffold provider | N-alkylation, followed by reductive amination with aniline and N-acylation. nih.govgoogle.com |

| Lumateperone | Precursor for the tetracyclic core | Reaction with (2-bromophenyl)hydrazine to form a pyrido[4,3-b]indole system. nih.gov |

Convergent synthesis, where complex molecules are assembled from smaller, pre-synthesized fragments, is a highly efficient strategy in medicinal chemistry. This compound is well-suited for such approaches. Multi-component reactions (MCRs), which combine three or more reactants in a single step, exemplify this efficiency. The compound has been utilized in generating compound libraries based on sub-reactions of the Ugi multicomponent reaction. sigmaaldrich.com

The synthesis of Fentanyl and its analogs also demonstrates a convergent approach. nih.gov The piperidone core is first modified (e.g., through N-alkylation), creating a distinct fragment. This fragment is then coupled with another key component (aniline) via reductive amination before a final acylation step completes the synthesis. nih.gov This step-wise assembly of molecular fragments is a hallmark of convergent methodologies, offering greater flexibility and efficiency compared to linear synthetic routes.

Development of Novel Materials and Supramolecular Assemblies

The applications of piperidin-4-one derivatives extend beyond pharmaceuticals into the realm of materials science. The rigid, well-defined structure of the piperidine ring makes it an attractive component for creating ordered molecular assemblies and polymers.

Research has shown that 4-piperidones can be used in one-pot syntheses to create novel, high-molecular-weight linear and hyperbranched polymers. rsc.org These polymerization reactions, often catalyzed by strong acids like trifluoromethanesulfonic acid (TFSA), can proceed at room temperature to yield high-molecular-weight materials. rsc.org

In the area of supramolecular chemistry, 4,4-piperidinediol hydrochloride (the hydrated form of the parent ketone) serves as a crucial building block for constructing highly rigid and preorganized bis-bispidine tetraazamacrocycles. chemicalbook.com The defined stereochemistry and conformational rigidity of these macrocycles make them of interest for applications in coordination chemistry and host-guest chemistry. The modular synthesis allows for the precise placement of functional groups, enabling the fine-tuning of the macrocycle's properties for specific applications. chemicalbook.com

Synthesis of Rigid Molecular Rods and Oligopiperidines

"Molecular rods" are rigid, linear macromolecules that are promising materials for nanotechnology, serving as potential spacers, wires, and construction elements. A significant challenge in their application, particularly in biological contexts, is their often poor water solubility. To address this, researchers have focused on synthesizing water-soluble, rigid, rod-like oligopiperidines, which are expected to be more resistant to proteolysis than their counterparts like polyprolines.

A successful strategy for synthesizing these oligopiperidines in solution utilizes an iterative reductive amination process. The synthesis commences with the commercially available 4,4-piperidinediol hydrochloride (the hydrated form of piperidin-4-one hydrochloride). The secondary amine is protected with a benzyloxycarbonyl (Cbz) group. This protected intermediate then reacts with 1,4-dioxa-8-aza-spiro-[4.5]decane in the presence of sodium triacetoxyborohydride (B8407120). This key step elongates the piperidine chain.

The resulting diprotected piperidinopiperidin-4-one serves as a versatile intermediate for further elongation. Through a series of catalytic hydrogenation and deprotection steps, followed by subsequent reductive amination, a tetrapiperidine derivative can be successfully synthesized. Characterization by NMR and X-ray crystallography has confirmed that these oligopiperidine structures can equilibrate into their proper, rigid conformations without the need for strict stereochemical control during the synthesis.

Table 1: Key Steps in Oligopiperidine Synthesis

| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1. Protection | 4,4-Piperidinediol hydrochloride | N-(benzyloxycarbonyloxy)-succinimide, Dioxane, Na2CO3 | 1-(benzyloxycarbonyl)-4-piperidinone | Protects the secondary amine for controlled reaction. |

| 2. Elongation | 1-(benzyloxycarbonyl)-4-piperidinone, 1,4-dioxa-8-aza-spiro-[4.5]decane | Sodium triacetoxyborohydride | Diprotected piperidinopiperidin-4-one | Extends the piperidine chain via reductive amination. |

| 3. Deprotection | Diprotected piperidinopiperidin-4-one | Catalytic Hydrogenation (e.g., Pd/C) | Piperidinopiperidin-4-one with a free amine | Prepares the molecule for further coupling. |

| 4. Iteration | Intermediates from previous steps | Reductive Amination | Tetrapiperidine and longer oligomers | Continues the chain elongation to build the molecular rod. |

Fabrication of Macrocyclic and Cage-Like Frameworks

This compound is also a crucial building block for constructing highly rigid and preorganized bis-bispidine tetraazamacrocycles. These complex structures have significant applications in coordination chemistry and catalysis, where their defined cavities and structural rigidity can lead to enhanced stability and selectivity in chemical reactions.

The synthesis of these macrocycles employs a modular approach, which allows for the independent incorporation of various functional groups into the final framework. This versatility is key to fine-tuning the properties of the macrocycle for specific applications. The process often begins with a precursor like N-Boc-N'-allylbispidinone, which is derived from piperidin-4-one.

This modular strategy enables chemists to selectively derivatize different parts of the macrocyclic structure, offering precise control over the final architecture and its chemical properties. The resulting bis-bispidine tetraazamacrocycles are noted for their preorganized structure, making them excellent ligands for metal ions and effective components in catalytic systems.

Table 2: Synthesis of Bis-Bispidine Tetraazamacrocycles

| Feature | Description | Significance |

|---|---|---|

| Starting Material | This compound is a key precursor. | Provides the core piperidine ring essential for the bispidine structure. |

| Synthetic Approach | A modular synthesis is employed. | Allows for the independent and versatile incorporation of different functional groups. |

| Key Intermediate | N-Boc-N'-allylbispidinone is often used. | Serves as a versatile platform for building the larger macrocyclic framework. |

| Final Structure | Highly rigid and preorganized tetraazamacrocycles. | Enhanced stability and selectivity in coordination chemistry and catalysis. |

| Applications | Coordination chemistry, catalysis. | The defined cavity and functional groups can be tailored for specific chemical transformations. |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Piperidin-4-one Transformations

The transformations of piperidin-4-one hydrochloride hydrate (B1144303) often proceed through multicomponent reactions (MCRs), where several reactants combine in a one-pot synthesis to form a complex product. The mechanisms of these reactions typically involve a cascade of fundamental organic reactions.

A prominent example is the A³ coupling reaction (aldehyde-alkyne-amine), a three-component process used to synthesize propargylamines. When piperidin-4-one hydrochloride hydrate is used as the amine component, the reaction mechanism is initiated by the in situ formation of an iminium ion from the piperidone and an aldehyde. researchgate.netmdpi.com The acidic nature of the hydrochloride salt can catalyze this condensation step. Concurrently, a transition metal catalyst, such as copper(I) or silver(I), activates the terminal alkyne to form a metal acetylide. mdpi.comrsc.org The key C-C bond-forming step is the nucleophilic addition of the metal acetylide to the electrophilic iminium ion, yielding the final propargylamine (B41283) product. researchgate.net

Another classic transformation is the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that assembles the piperidone ring itself. wikipedia.orgsynarchive.com While not a transformation of piperidin-4-one, its mechanism informs our understanding of the reverse process and related condensations. It involves a double Mannich reaction where an acetonedicarboxylic acid ester, two equivalents of an aldehyde, and ammonia (B1221849) (or a primary amine) cyclize to form a 4-piperidone (B1582916) derivative. chemrevlett.comchempedia.info The mechanism proceeds through the formation of imines and enamines, followed by Michael additions and a final ring-closing condensation. chempedia.info

In the synthesis of spiro-heterocycles, a common application for piperidin-4-one, the mechanism often involves an initial Knoevenagel or aldol (B89426) condensation at the C-3 and C-5 positions of the piperidone ring, followed by a Michael addition and subsequent cyclization. For instance, the synthesis of 3,5-bis(ylidene)-4-piperidones from piperidin-4-one hydrate hydrochloride and aldehydes occurs via an acid-catalyzed condensation. wikipedia.org These intermediates can then undergo further reactions, such as Michael additions, to build complex spirocyclic frameworks. nih.govresearchgate.net

The general mechanism for many multicomponent reactions involving piperidin-4-one can be summarized as follows:

Iminium Ion Formation: The secondary amine of the piperidone ring condenses with a carbonyl compound (e.g., an aldehyde) to form a reactive iminium ion. The hydrochloride salt often serves as an intrinsic acid catalyst for the dehydration step.

Nucleophilic Attack: A nucleophile, generated from another reaction component (e.g., a metal acetylide in A³ coupling or an enolate in an aldol-type reaction), attacks the iminium ion.

Cyclization/Further Transformation: The resulting intermediate may undergo intramolecular cyclization or further reaction with other components in the mixture to yield the final complex product.

Studies on Selectivity and Regioselectivity in Chemical Processes

Selectivity is a critical aspect of piperidin-4-one transformations, dictating the formation of a specific isomer over other possibilities. mdpi.com Both regioselectivity (the preference for reaction at one position over another) and stereoselectivity (the preference for the formation of one stereoisomer) are key considerations in the synthesis of complex derivatives.

In the functionalization of the piperidine (B6355638) ring, regioselectivity is often governed by the specific reaction conditions and reagents used. For example, computational studies using Density Functional Theory (DFT) have been employed to understand the regioselective α-functionalization of N-alkyl piperidines. These studies analyze the transition state energies for the formation of different iminium ion intermediates, revealing that steric and electronic factors can direct functionalization to a specific α-carbon. lookchem.com

A compelling case for regioselectivity is observed in the trapping of 3,4-piperidyne intermediates. Although not generated directly from piperidin-4-one, the study of these reactive intermediates provides insight into the intrinsic reactivity of the piperidine scaffold. DFT calculations have shown that the 3,4-piperidyne is significantly distorted, leading to preferential nucleophilic attack at the more linear C4 position, thus explaining the high regioselectivity observed in trapping reactions. researchgate.net

Stereoselectivity is paramount in the synthesis of chiral molecules. Highly enantioselective transformations of this compound have been achieved. For instance, a catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate can produce tertiary propargylamines with high enantiomeric excess. organic-chemistry.org The stereochemical outcome is controlled by a chiral catalyst system that creates a chiral environment around the reactants during the key bond-forming step.

The table below summarizes selectivity in various transformations involving the piperidone core.

| Reaction Type | Substrate/Reactant | Observed Selectivity | Controlling Factors | Reference |

|---|---|---|---|---|

| A³ Coupling | This compound, Aldehydes, Alkynes | High Enantioselectivity | Chiral catalyst/ligand system | organic-chemistry.org |

| α-Functionalization | N-Alkyl Piperidines | High Endo-selectivity | Steric bulk of acylating agent in Polonovski-Potier reaction | lookchem.com |

| Nucleophilic Addition | 3,4-Piperidyne Intermediate | High Regioselectivity (attack at C4) | Distortion of the piperidyne intermediate (predicted by DFT) | researchgate.net |

| Diels-Alder Reaction | In situ generated 2-Azadienes | Exo/Endo selectivity dependent on dienophile | Cyclic dienophiles favor endo; acyclic favor exo | whiterose.ac.uk |

Kinetic and Thermodynamic Parameters of Derivative Formation

The rate and feasibility of reactions involving piperidin-4-one are governed by kinetic and thermodynamic parameters. Kinetic studies help to identify the rate-determining step (RDS) and quantify the energy barriers of a reaction, while thermodynamic data indicate the relative stability of reactants and products.

The activation parameters provide a quantitative measure of the reaction's energetic landscape:

Activation Energy (Ea): The minimum energy required to initiate the reaction.

Enthalpy of Activation (ΔHǂ): The heat change associated with forming the transition state.

Entropy of Activation (ΔSǂ): The change in disorder when forming the transition state. A large negative value suggests a highly ordered transition state, typical for multicomponent reactions where several molecules must come together. researchgate.net

| Solvent | Parameter | Value |

|---|---|---|

| Methanol | Ea (kJ/mol) | -139.6 |

| ΔHǂ (kJ/mol) | -142.1 | |

| ΔSǂ (J/mol·K) | 142.4 | |

| ΔGǂ (kJ/mol) | -184.6 | |

| Ethanol | Ea (kJ/mol) | -64.2 |

| ΔHǂ (kJ/mol) | -66.6 | |

| ΔSǂ (J/mol·K) | -66.6 | |

| ΔGǂ (kJ/mol) | -46.7 |

Thermodynamic data, such as the enthalpy of formation (ΔfH°), can be used to assess the stability of different piperidin-4-one derivatives. Computational chemistry provides a powerful tool for estimating these values. A semi-empirical PM3 method was used to calculate the enthalpies of formation for a series of piperidine derivative models, allowing for the identification of the most energetically stable structures. researchgate.net While experimental thermodynamic data for these specific reactions are scarce, these computational results offer valuable predictive insights into product stability.

| Compound Structure (Model) | Enthalpy of Formation (kcal/mol) |

|---|---|

| Model 1 | -10.88 |

| Model 2 | -17.65 |

| Model 3 | -28.51 |

| Model 4 | -31.42 |

| Model 5 | -35.28 |

| Model 6 | -38.19 |

| Model 7 | -42.05 |

The interplay between kinetics and thermodynamics determines the final product distribution. Some reactions may be under kinetic control, where the major product is the one that is formed fastest (lowest ΔGǂ), while others are under thermodynamic control, yielding the most stable product (lowest Gibbs free energy of formation). The synthesis of certain spiro[oxindole-3,3'-pyrrolines], for example, has been shown to be under thermodynamic control, where a plausible mechanism leads to the most stable spiro adduct. mdpi.com

Computational and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and geometric parameters of a molecule. These in-silico studies offer insights that are complementary to experimental data.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of piperidin-4-one and its derivatives. tandfonline.comresearchgate.net By employing functionals such as B3LYP with basis sets like 6-311++G(d,p), researchers can calculate the optimized molecular geometry, yielding precise information on bond lengths, bond angles, and dihedral angles. tandfonline.comresearchgate.net

These calculations consistently show that the piperidin-4-one ring favors a chair conformation, which minimizes steric and torsional strain. DFT methods are also used to compute various electronic properties, including dipole moments, atomic charges, and molecular electrostatic potential (MEP) maps. tandfonline.combhu.ac.in The MEP surface is particularly useful as it identifies the electrophilic and nucleophilic sites within the molecule, highlighting regions prone to intermolecular interactions, such as hydrogen bonding. tandfonline.comscilit.com The positive potential is typically located around the hydrogen atoms, especially the one attached to the protonated nitrogen, while negative potential is concentrated around the oxygen and chlorine atoms. bhu.ac.in

Table 1: Representative Calculated Geometric Parameters for a Piperidin-4-one Ring (Note: Data is illustrative of typical values obtained for substituted piperidin-4-one derivatives via DFT calculations.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | ~1.46 Å |

| C-C | ~1.53 Å | |

| C=O | ~1.22 Å | |

| Bond Angle | C-N-C | ~112° |

| N-C-C | ~110° | |

| C-C-C | ~111° | |

| Dihedral Angle | C-N-C-C | ~55-60° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. researchgate.net

For piperidin-4-one derivatives, the HOMO is typically localized on the piperidine (B6355638) ring and the electron-donating groups, while the LUMO is centered on the carbonyl group and any electron-withdrawing substituents. tandfonline.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and prone to intramolecular charge transfer. tandfonline.comresearchgate.net Quantum chemical calculations using methods like DFT are employed to determine the energies of these orbitals and analyze their implications for the molecule's behavior in chemical reactions. bhu.ac.in

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: Values are representative for piperidin-4-one derivatives and can vary based on substituents and computational method.)

| Parameter | Energy (eV) |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -0.5 eV |

| Energy Gap (ΔE) | ~ 6.5 eV |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of cyclic molecules like piperidin-4-one are intrinsically linked to their three-dimensional shape and flexibility.

The piperidine ring is not planar and can adopt several conformations, including the stable chair form and higher-energy boat and twist-boat forms. chemrevlett.com For piperidin-4-one, the chair conformation is overwhelmingly preferred as it minimizes unfavorable steric and torsional interactions. nih.gov In this conformation, substituents on the ring can occupy either axial or equatorial positions.

The conformational flexibility is a critical aspect of its chemistry. The introduction of substituents on the nitrogen or carbon atoms of the ring can significantly influence the conformational equilibrium. For instance, bulky N-substituents can introduce steric strain that may lead to distorted chair or even non-chair conformations to alleviate these interactions. Both computational methods and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are vital tools for analyzing these conformational preferences.

The interconversion between different conformations of the piperidine ring does not occur arbitrarily but follows specific, low-energy pathways on the molecule's potential energy surface. For a six-membered ring like piperidine, the transition from one chair conformation to another (ring inversion) typically proceeds through twist-boat and boat intermediates.

Mapping these pseudorotational pathways involves calculating the energy of the molecule as a function of its dihedral angles. This creates a conformational energy landscape that reveals the stable conformers (energy minima) and the transition states (saddle points) that connect them. The energy barriers between these states determine the rate of interconversion. While specific energy landscape mapping for piperidin-4-one hydrochloride hydrate (B1144303) is not widely published, the principles are well-established for piperidine and related heterocycles. These studies are computationally intensive but provide a deep understanding of the molecule's dynamic behavior.

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of piperidin-4-one hydrochloride hydrate are arranged in a specific three-dimensional lattice, known as the crystal packing. This arrangement is dictated by a network of intermolecular interactions. For a hydrated salt, hydrogen bonds are expected to be the dominant forces.

The protonated nitrogen atom (N-H⁺), the carbonyl oxygen (C=O), the water molecule (H₂O), and the chloride ion (Cl⁻) are all potential hydrogen bond donors or acceptors. This allows for a complex and robust hydrogen-bonding network that stabilizes the crystal structure. The water molecule can act as a bridge, simultaneously donating hydrogen bonds to the chloride ion and the carbonyl oxygen, and accepting a hydrogen bond from the N-H⁺ group.

Modern computational tools like Hirshfeld surface analysis and 2D fingerprint plots are used to visualize and quantify these intermolecular interactions within a crystal. mdpi.com This analysis allows for the deconvolution of the crystal packing into contributions from different types of contacts (e.g., H···H, O···H, Cl···H), providing a quantitative understanding of the forces holding the crystal together. mdpi.comnih.gov

The available literature confirms the applicability of computational methods, such as Density Functional Theory (DFT), for analyzing piperidine derivatives. It is understood that the piperidine ring in this compound adopts a stable chair conformation, which is stabilized by extensive hydrogen bonding networks involving its hydroxyl groups, the protonated amine, and the chloride ion. However, specific studies providing detailed data tables on hydrogen bond geometries, noncovalent interaction energies, theoretical NMR chemical shift correlations, and vibrational analysis for this compound are not present in the public domain based on the conducted searches.

Therefore, it is not possible to generate the thorough, data-rich article strictly adhering to the user's outline without access to a dedicated computational chemistry study on this specific compound. Creating such an article would require fabricating data, which is contrary to the principles of scientific accuracy.

Crystallographic Investigations and Solid State Characterization

Single Crystal X-ray Diffraction Analysis of Piperidin-4-one Hydrochloride Hydrate (B1144303) and its Derivatives

For instance, the crystal structures of various 2,6-diarylpiperidin-4-ones have been determined, confirming the chair conformation with the bulky aryl substituents occupying equatorial positions to minimize steric hindrance. chemrevlett.com In derivatives such as 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one, the piperidine (B6355638) ring also maintains a chair conformation. chemrevlett.com The introduction of different substituents on the nitrogen atom or at other positions on the ring can lead to slight distortions of the chair geometry, but the fundamental conformation is generally preserved.

The analysis of these crystal structures also reveals the crucial role of intermolecular interactions, such as hydrogen bonding, in stabilizing the crystal lattice. In the case of piperidin-4-one hydrochloride hydrate, the presence of the hydrochloride and hydrate components suggests a complex network of hydrogen bonds involving the protonated nitrogen, the carbonyl oxygen, the water molecule, and the chloride ion.

Interactive Table 1: Crystallographic Data of Selected Piperidin-4-one Derivatives

| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one | C₁₈H₁₈ClNO | Monoclinic | P2₁/c | 10.345 | 11.231 | 15.987 | 108.45 |

| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | C₂₁H₂₃F₂NO | Monoclinic | P2₁/n | 12.012 | 8.998 | 18.234 | 98.76 |

| 1-acryloyl-3-methyl-2,6-di-p-tolylpiperidine-4-one | C₂₄H₂₇NO₂ | Monoclinic | C2/c | 23.456 | 8.123 | 22.987 | 110.23 |

Elucidation of Conformational Preferences in the Solid State

The conformational landscape of the piperidin-4-one ring is a key determinant of its chemical reactivity and biological activity. In the solid state, the chair conformation is overwhelmingly preferred for the piperidin-4-one ring and its derivatives, as it minimizes both angular and torsional strain.

The specific details of the chair conformation, such as the degree of puckering and the orientation of substituents, are influenced by the substitution pattern. In most 2,6-disubstituted piperidin-4-ones, the substituents adopt an equatorial orientation to avoid unfavorable 1,3-diaxial interactions. chemrevlett.com However, the presence of certain substituents or specific intermolecular interactions can sometimes lead to distorted chair or even boat conformations. For example, some N-acyl derivatives have been observed to adopt alternate chair or boat forms. chemrevlett.com

Protonation of the piperidine nitrogen, as in the hydrochloride salt, can significantly influence the conformational equilibrium. Studies on 4-substituted piperidinium (B107235) salts have shown that protonation can lead to a stabilization of the axial conformer for polar substituents, sometimes even reversing the conformational preference observed in the free base. nih.gov This effect is attributed to electrostatic interactions between the positively charged nitrogen and the substituent.

While the majority of crystallographic studies report a chair conformation, some derivatives, such as certain 1-acryloyl-3-methyl-2,6-di-p-tolylpiperidine-4-ones, have been found to adopt a twist-boat conformation in the solid state. chemrevlett.com This highlights the subtle interplay of steric and electronic factors in determining the most stable conformation.

Interactive Table 2: Conformational Details of Selected Piperidin-4-one Derivatives in the Solid State

| Compound | Ring Conformation | Substituent Orientation | Key Torsional Angles (°) |

| 2,6-diaryl-3-(4-arylthio)piperidin-4-one series | Chair | 2,6-diaryl groups equatorial | - |

| 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one | Chair | Aryl and chloro groups equatorial | - |

| 1-acryloyl-3-methyl-2,6-di-p-tolylpiperidine-4-one | Twist boat | - | - |

| 3,5-dimethyl-2,6-diphenyl-1-propionyl-piperidin-4-one | Disordered twist-boat | - | - |

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of Piperidin-4-one hydrochloride hydrate (B1144303). These techniques probe the interactions of the molecule with electromagnetic radiation, providing distinct fingerprints based on its atomic and electronic composition. In aqueous solutions, it is important to note that piperidin-4-one can exist in equilibrium with its hydrated geminal diol form, 4,4-piperidinediol, which influences the spectroscopic data obtained. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For Piperidin-4-one hydrochloride hydrate, ¹H and ¹³C NMR spectra provide definitive confirmation of the piperidine (B6355638) ring structure and the presence of associated functional groups. lookchem.com Spectra are typically recorded on high-field instruments (e.g., 400 MHz) using a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). nih.govrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the hydrogen atoms within the molecule. For the piperidine ring of Piperidin-4-one, the protons on the carbon atoms adjacent to the nitrogen (C2 and C6) and the protons adjacent to the carbonyl group (C3 and C5) are chemically non-equivalent. This results in two distinct signals, typically observed as triplets due to coupling with adjacent methylene (B1212753) protons. The proton on the nitrogen atom (N-H) often appears as a broad singlet, and its chemical shift can be highly dependent on solvent, concentration, and temperature. In D₂O, this proton will exchange with deuterium and the signal will disappear.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum is expected to show three distinct signals: one for the carbonyl carbon (C4), which appears significantly downfield (around 200 ppm), and two signals for the methylene carbons of the piperidine ring (C2/C6 and C3/C5). The presence of the gem-diol hydrate form in solution would result in an upfield shift of the C4 signal to approximately 90-100 ppm.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for unambiguous signal assignment.

COSY spectra establish proton-proton (¹H-¹H) coupling correlations, allowing for the mapping of adjacent protons within the piperidine ring structure.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), enabling the definitive assignment of each proton signal to its corresponding carbon atom.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.3 - 3.5 | Triplet | CH₂ adjacent to N (C2-H , C6-H ) |

| ¹H | ~2.5 - 2.7 | Triplet | CH₂ adjacent to C=O (C3-H , C5-H ) |

| ¹H | Variable (Broad) | Singlet | NH (exchanges in D₂O) |

| ¹³C | ~200-210 (ketone) or ~90-100 (diol) | Singlet | Carbonyl or gem-diol carbon (C 4) |

| ¹³C | ~45 - 50 | Singlet | Methylene carbon (C 2, C 6) |

| ¹³C | ~35 - 40 | Singlet | Methylene carbon (C 3, C 5) |

| Note: Expected values are based on typical chemical shifts for piperidone structures and may vary based on solvent and experimental conditions. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. rsc.org The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. nih.govsciforum.net

The most prominent peaks include:

A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ketone group, typically appearing around 1715-1730 cm⁻¹.

A broad absorption band in the region of 3300-3500 cm⁻¹, corresponding to the O-H stretching vibration of the water of hydration and the gem-diol form.

A broad and complex series of bands between 2500 and 3000 cm⁻¹, which is indicative of the N⁺-H stretching vibration of the secondary ammonium (B1175870) hydrochloride salt.

C-H stretching vibrations for the methylene groups on the ring are observed just below 3000 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrate/Diol) | 3300 - 3500 | Strong, Broad |

| N⁺-H Stretch (Ammonium Salt) | 2500 - 3000 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium |

| C=O Stretch (Ketone) | 1715 - 1730 | Strong, Sharp |

| C-N Stretch | 1100 - 1250 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. researchgate.net

Mass Spectrometry (MS): Under electron ionization (EI) conditions, the molecular ion peak (M⁺) would correspond to the free base, C₅H₉NO, with an expected m/z of 99. A characteristic fragmentation pathway for piperidine rings is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. researchgate.net This can lead to predictable fragment ions that help confirm the structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental formula of the compound. The exact mass of the C₅H₉NO free base is 99.0684 Da, and HRMS can verify this with high precision.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for identifying and quantifying volatile impurities. Due to the low volatility of this compound, derivatization is often required to convert it into a more volatile species suitable for GC analysis. oup.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. researchgate.netnih.gov

In a typical RP-HPLC setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. oup.com Due to the high polarity of this compound, its retention on a standard C18 column can be minimal. To overcome this, ion-pairing agents, such as heptafluorobutyric acid (HFBA), are often added to the mobile phase. tandfonline.com The ion-pairing agent forms a neutral, more hydrophobic complex with the protonated amine, which enhances its retention on the nonpolar stationary phase. Purity is determined by integrating the peak area of the main component and comparing it to the total area of all observed peaks, typically using a UV detector or a more universal detector like a Charged Aerosol Detector (CAD) if the compound lacks a strong UV chromophore. tandfonline.com

| Parameter | Typical Conditions | Reference(s) |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.govresearchgate.netoup.com |

| Mobile Phase | Acetonitrile / Aqueous Buffer (e.g., 0.1% HFBA or 10 mM Ammonium Acetate) | nih.govtandfonline.com |

| Elution Mode | Isocratic or Gradient | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | oup.comtandfonline.com |

| Detector | UV (e.g., 210 nm) or Charged Aerosol Detector (CAD) | researchgate.nettandfonline.com |

| Column Temp. | Ambient or controlled (e.g., 30-40 °C) | oup.comtandfonline.com |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. malayajournal.org Direct analysis of this compound by GC is challenging due to its salt form, high polarity, and low volatility. The compound would likely decompose at the high temperatures required for volatilization in the GC injector.

To make the compound amenable to GC analysis, a chemical derivatization step is typically necessary. oup.comresearchgate.net This involves reacting the piperidone with a reagent to form a more volatile and thermally stable derivative. For instance, acylation of the amine and/or hydroxyl groups can significantly increase volatility. One study on a related piperidinyl metabolite successfully used pentafluorobenzoylchloride for derivatization, which allowed for sensitive analysis using a GC system equipped with a nitrogen-phosphorus detector (NPD). oup.com Headspace GC (HS-GC) is another application used to detect volatile impurities, such as residual piperidine, in a sample matrix. chromforum.orggoogle.com

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For a hydrated crystalline solid such as this compound, a DSC thermogram would be expected to show a distinct endothermic event. This peak would correspond to the energy required to remove the water of hydration from the crystal lattice, followed by the melting of the anhydrous salt. Further endothermic or exothermic events at higher temperatures would indicate decomposition.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. When analyzing this compound, TGA would quantify the loss of the water molecule. The analysis would show a distinct mass loss step corresponding to dehydration. Based on the molecular formula (C₅H₁₂ClNO₂), the single water molecule accounts for approximately 11.72% of the total mass. A TGA curve would therefore be expected to show a plateau, followed by a sharp drop of ~11.72% corresponding to the loss of water, and then another plateau until the onset of decomposition at a higher temperature.

These techniques are crucial for determining the temperature range of stability for the hydrated form and for developing appropriate storage and handling conditions.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a critical verification of its empirical formula. For this compound, the analysis would quantify the mass percentages of carbon (C), hydrogen (H), nitrogen (N), chlorine (Cl), and oxygen (O).

The theoretical elemental composition is calculated from the compound's molecular formula, C₅H₁₂ClNO₂, and the atomic masses of its constituent elements. scbt.comchemspider.comnih.gov Experimental values obtained from combustion analysis are then compared against these theoretical percentages to confirm the purity and identity of a synthesized batch.

Below is a data table presenting the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 39.10 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.87 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 23.08 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.12 |

| Oxygen | O | 15.999 | 2 | 31.998 | 20.83 |

| Total | 153.609 | 100.00 |

Q & A

Q. What are the key synthetic routes for Piperidin-4-one hydrochloride hydrate, and how can reaction yields be optimized?

this compound is synthesized via multiple pathways, including the oxidation of N-carbethoxy-4-piperidone derivatives or condensation reactions using piperidine precursors. A notable method involves reacting 4-piperidone hydrate hydrochloride with aldehydes in HCl-saturated acetic acid, yielding derivatives with ~74% efficiency . Optimization strategies include:

- Solvent selection : Use of glacial acetic acid or ethanol to enhance solubility and reaction kinetics .

- Catalyst utilization : Acidic conditions (HCl gas saturation) to accelerate cyclization .

- Workup procedures : Sequential extraction with ethyl acetate and petroleum ether to isolate high-purity products .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the piperidinone core and substituents (e.g., 7.79 ppm for aromatic protons in arylidene derivatives) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) for molecular ion detection (e.g., m/z 411 for bis-trifluoromethyl derivatives) .

- Elemental Analysis : Combustion analysis to validate stoichiometry (e.g., C 61.32%, H 3.68% for arylidene analogs) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?